molecular formula C7H9Cl2N3O B1396946 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride CAS No. 1332530-62-7

6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride

Cat. No. B1396946
M. Wt: 222.07 g/mol
InChI Key: URPIVHKMCJYGTP-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O . It belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-b]pyridazines . These compounds are known for their broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been a subject of research in recent years. The most effective protocols for the synthesis of these compounds are metal-free direct synthesis methods . These methods are eco-friendly and have been developed in the past decade . They have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride can be determined using X-ray diffraction (XRD) and spectroscopic techniques . The optimized molecular crystal structures can be determined based on density functional theory (DFT) calculations . The results from these calculations are consistent with X-ray diffraction data .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride has been synthesized and explored for its central nervous system activity. These compounds were examined for their ability to displace [3H]diazepam from rat brain membranes, revealing insights into their chemical interaction with brain receptors (Barlin, Davies, Davis, & Harrison, 1994).

Pharmacological Evaluation

  • Another study focused on the synthesis of various derivatives of this compound, assessing their ability to displace [3H]diazepam bound to rat brain plasma membranes. The findings shed light on the pharmacological potential of these derivatives (Barlin, Davies, & Ngu, 1988).

Chemical Interactions and Receptor Binding

  • Further investigations into the chemical structure and interactions of these compounds with central nervous system receptors were conducted, revealing nuances in their binding capabilities and chemical reactions (Barlin, Davies, Harrison, Jacobsen, & Willis, 1994).

Molecular Modifications and Effects

  • Additional studies have focused on variations of the molecular structure, exploring how changes in the molecule affect its interaction with brain receptors and overall chemical behavior (Barlin, 1986).

Future Directions

The future directions for the research and development of 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride and similar compounds involve the development of more eco-friendly synthesis methods . There is also a strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine due to their diverse biological activities and pharmacological properties .

properties

IUPAC Name

6-chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O.ClH/c1-12-7-4-9-6-3-2-5(8)10-11(6)7;/h2-3,7H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPIVHKMCJYGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN=C2N1N=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride
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6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride
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6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride
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Reactant of Route 6
6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride

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